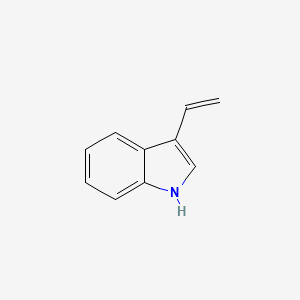

3-Ethenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h2-7,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMMUQMONCMYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561338 | |

| Record name | 3-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53654-36-7 | |

| Record name | 3-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Vinylindole: A Technical Guide for Advanced Research and Development

Abstract

3-Vinylindole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring an electron-rich indole nucleus coupled with a reactive vinyl substituent, provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of 3-vinylindole, consolidating its core physicochemical properties, established synthetic methodologies, and characteristic reactivity. It further explores its significant applications in drug discovery and materials science, providing researchers, chemists, and drug development professionals with a comprehensive technical resource for leveraging this valuable synthon.

Introduction: The Strategic Importance of the 3-Vinylindole Scaffold

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatization at the C3-position is a cornerstone of synthetic strategy. The introduction of a vinyl group at this position to form 3-vinylindole (also known as 3-ethenyl-1H-indole) imbues the molecule with a rich and versatile chemical reactivity.[3][4]

The vinyl moiety acts as a powerful handle for a variety of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-couplings, and polymerizations.[5][6][7] This reactivity allows for the rapid elaboration of the indole core into more complex, polycyclic systems, such as carbazoles, which are of significant interest in medicinal and materials chemistry.[8] Consequently, 3-vinylindole serves as a critical intermediate for synthesizing compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][9] This guide provides the foundational knowledge required to effectively utilize 3-vinylindole in a research and development setting.

Core Physicochemical and Safety Data

Accurate identification and understanding of a compound's properties are prerequisites for its successful application in research. The essential data for 3-vinylindole are summarized below.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 53654-36-7 | [10][11] |

| Molecular Formula | C₁₀H₉N | [10] |

| Molecular Weight | 143.19 g/mol | [11] |

| Appearance | Solid | [10] |

| Purity | Typically ≥95% | [10] |

| LogP (Octanol-Water) | 2.95 | [12] |

| Boiling Point | ~289-290 °C (Predicted) | [12] |

| Melting Point | ~93.6 °C (Predicted) | [12] |

| InChI Key | YAMMUQMONCMYCX-UHFFFAOYSA-N |

Safety and Handling

While a comprehensive safety data sheet (SDS) for 3-vinylindole is not universally available, general precautions for handling indole derivatives and reactive vinyl compounds should be strictly followed.[13][14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[13][17] Avoid contact with skin, eyes, and clothing.[14][16]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[15][17] Recommended storage is at -20°C, protected from light, and under an inert atmosphere like nitrogen to prevent degradation and polymerization.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Synthesis and Purification

The preparation of 3-vinylindoles has been an area of active research, with several methods reported. A common and reliable approach involves the Wittig reaction, starting from the readily available indole-3-carboxaldehyde. This method offers good yields and stereochemical control.

Synthetic Workflow: Wittig Olefination

The Wittig reaction provides a robust pathway to convert the aldehyde functionality of indole-3-carboxaldehyde into the desired vinyl group. The workflow involves the generation of a phosphorus ylide, which then reacts with the aldehyde.

Caption: Workflow for the synthesis of 3-vinylindole via Wittig reaction.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate scale.

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the orange-red ylide indicates a successful reaction.

-

Causality: The inert atmosphere and anhydrous conditions are critical to prevent the highly reactive base and ylide from being quenched by atmospheric moisture or oxygen.

-

-

Wittig Reaction:

-

In a separate flask, dissolve indole-3-carboxaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the solution of indole-3-carboxaldehyde to the ylide suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the desired alkene (3-vinylindole) and triphenylphosphine oxide byproduct.

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[18]

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The resulting crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-vinylindole.[18]

-

Causality: Column chromatography is essential to separate the product from the highly polar triphenylphosphine oxide byproduct and any unreacted starting material.

-

Chemical Reactivity and Mechanistic Pathways

The reactivity of 3-vinylindole is dominated by the interplay between the nucleophilic indole ring and the versatile vinyl group, making it a dynamic participant in various reactions.[6]

Cycloaddition Reactions

3-Vinylindole is an excellent diene in Diels-Alder [4+2] cycloadditions, reacting with various dienophiles to construct carbazole and tetrahydrocarbazole frameworks.[7][19] This transformation is a powerful tool for building molecular complexity in a single step.

Caption: Diels-Alder reactivity of 3-vinylindole leading to carbazoles.

The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the indole and the dienophile.[19] The initial cycloadducts can be subsequently aromatized to yield fully conjugated carbazole systems.[8]

Electrophilic and Nucleophilic Character

Depending on the reaction conditions and partners, 3-vinylindole can act as either a nucleophile or an electrophile.[5][7]

-

As a Nucleophile: The vinyl group can be attacked by strong electrophiles. It can also participate in asymmetric alkenylation reactions.[5]

-

As an Electrophile: In the presence of acid catalysts, protonation can generate a stabilized carbocation, which is susceptible to attack by nucleophiles. This reactivity is harnessed in domino reactions to build complex heterocyclic systems.[20]

The N-substituent on the indole ring significantly impacts the molecule's overall reactivity, modulating its electronic properties and steric profile.[6] For instance, electron-withdrawing groups like tosyl (Ts) can alter the nucleophilicity and reaction pathways.[21]

Applications in Drug Discovery and Beyond

The structural motifs accessible from 3-vinylindole are prevalent in pharmacologically active compounds.

-

Anticancer Agents: The carbazole core, readily synthesized from 3-vinylindole, is found in numerous anticancer agents that function through mechanisms like tubulin polymerization inhibition and kinase inhibition.[2]

-

Marine Natural Products: Many indole alkaloids isolated from marine sources, which exhibit a wide range of therapeutic properties, can be synthesized using strategies that involve 3-vinylindole intermediates.[1]

-

Asymmetric Synthesis: Chiral catalysts have been successfully employed with 3-vinylindole derivatives to achieve high enantioselectivity in cycloadditions and other transformations, providing access to optically active molecules crucial for pharmaceutical development.[5][20]

-

Materials Science: The vinyl functionality allows 3-vinylindole to act as a monomer in polymerization reactions, leading to the development of novel conductive polymers and functional materials with unique optoelectronic properties.

Conclusion

3-Vinylindole stands as a molecule of significant strategic value for chemists in both academic and industrial settings. Its well-defined physicochemical properties, accessible synthetic routes, and predictable yet versatile reactivity make it an indispensable tool. The ability to rapidly construct complex, biologically relevant scaffolds like carbazoles ensures that 3-vinylindole will continue to be a key player in the ongoing quest for novel therapeutics and advanced functional materials. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential.

References

-

Beccalli, E. M., & Marchesini, A. (1993). A New Synthesis of 3-Vinylindoles. Organic Preparations and Procedures International, 25(3), 345-349. [Link]

-

Synthesis of chiral indoles from aryl-substituted 3-vinylindoles. ResearchGate. [Link]

-

3-ethenyl-1-methylindole | CAS#:62747-53-9. Chemsrc. [Link]

-

Feely, W., & Lehn, W. L. (1957). Synthesis of 3-Vinylindoles. The Journal of Organic Chemistry, 22(9), 1134-1134. [Link]

-

Noland, W. E., Kuryla, W. C., & Lange, R. F. (1959). The Synthesis of Carbazoles from 3-Vinylindoles with Tetracyanoethylene and Dimethyl Acetylenedicarboxylate. Journal of the American Chemical Society, 81(22), 6010-6015. [Link]

-

Pirovano, V., Abbiati, G., Brambilla, E., & Rossi, E. (2019). Impact of N-substituent on the reactivity of 3-vinylindoles. ResearchGate. [Link]

-

Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles. ResearchGate. [Link]

-

vinylindole Properties. U.S. Environmental Protection Agency (EPA). [Link]

-

Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]

-

Vinylindolen | C6H9In | CID 129629737. PubChem, National Institutes of Health. [Link]

-

Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Center for Biotechnology Information (NCBI), PMC. [Link]

-

Enantioselective Domino Reaction of 3-Vinylindole and p-Quinone Methides Enabled by Chiral Imidodiphosphoric Acids: Asymmetric Synthesis of Multisubstituted 3-Indolyl Cyclopenta[b]indoles. ACS Publications. [Link]

-

Identification of the substance/mixture and of the company/undertaking. 3M. [Link]

-

Regioselective Diels-Alder Reactions of 3-Vinylindoles with Quinones. ResearchGate. [Link]

-

Intramolecular Imino Diels−Alder Reaction of a 3-Vinyl Indole: Application to a Total Synthesis of (±)-Eburnamonine. ACS Publications. [Link]

-

Examples of bioactive 3-vinyl indole derivatives. ResearchGate. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. National Center for Biotechnology Information (NCBI), PMC. [Link]

-

3-methylene-3H-indole | C9H7N | CID 170404. PubChem, National Institutes of Health. [Link]

-

Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. ResearchGate. [Link]

-

CAS No : 53654-36-7 | Product Name : 3-Vinyl-1H-indole. Pharmaffiliates. [Link]

-

Communications - Synthesis of 3-Vinylindoles. ACS Publications. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

Sources

- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-vinyl-1H-indole | CymitQuimica [cymitquimica.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. fishersci.com [fishersci.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. multimedia.3m.com [multimedia.3m.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 65037-62-9|1-Tosyl-3-vinyl-1H-indole|BLD Pharm [bldpharm.com]

Electronic Properties of 3-Ethenyl-1H-indole as an Electron-Rich Diene: A Mechanistic and Synthetic Guide

Executive Summary

The synthesis of complex indole alkaloids and pharmacologically active tetrahydrocarbazoles relies heavily on the strategic construction of polycyclic frameworks. At the forefront of this synthetic methodology is 3-ethenyl-1H-indole (commonly known as 3-vinylindole), an internal-external ring diene that exhibits exceptional reactivity as an electron-rich 4π component[1]. This whitepaper provides an in-depth technical analysis of the electronic properties, frontier molecular orbital (FMO) dynamics, and experimental causality governing the cycloaddition reactions of 3-vinylindoles.

By dissecting the thermodynamic and kinetic parameters of these reactions, this guide equips researchers and drug development professionals with self-validating protocols to harness 3-vinylindole in highly enantioselective transformations.

Electronic Profiling & FMO Dynamics

The Internal-External Diene System

Structurally, 3-vinylindole is classified as an internal-external diene, meaning the C2–C3 double bond of the indole core participates directly in the conjugated diene system[1]. The electron-donating nature of the indole nitrogen significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). According to foundational studies by Pindur, this elevated HOMO energy makes 3-vinylindole a highly reactive, electron-rich diene, perfectly primed for Normal Electron-Demand Diels-Alder (NEDDA) reactions with electron-deficient dienophiles[1],[2].

The Mechanistic Divergence: Concerted vs. Stepwise

While the FMO concept predicts a purely HOMO(diene)–LUMO(dienophile) controlled concerted mechanism, the reality of 3-vinylindole reactivity is more complex. The C3 position of the indole ring is inherently nucleophilic. When strong Lewis acids are used to activate the dienophile, they generate a highly polarized complex. This over-polarization can shift the reaction pathway from a concerted [4+2] cycloaddition to an asynchronous or stepwise mechanism initiated by a Michael-type nucleophilic attack from C3[1]. This stepwise pathway involves bond rotation prior to ring closure, leading to the erratic diastereomeric ratios historically observed in these reactions[1].

To visualize the causality between substrate protection, catalyst selection, and mechanistic outcome, refer to the pathway diagram below.

Reaction logic of 3-vinylindole cycloadditions, highlighting catalyst-dependent pathway divergence.

Experimental Methodology: Self-Validating Protocols

To achieve high yields and stereocontrol, the experimental design must actively suppress the inherent nucleophilicity of the indole core while facilitating a concerted transition state. The following protocol utilizes a bifunctional thiourea organocatalyst to achieve this[1].

Protocol: Enantioselective Synthesis of Tetrahydrocarbazoles via Organocatalytic NEDDA

Phase 1: Substrate Modulation (N-Protection)

-

Step: Dissolve 3-ethenyl-1H-indole in anhydrous THF. Add NaH (1.1 equiv) at 0°C, followed by dropwise addition of Tosyl Chloride (TsCl, 1.2 equiv).

-

Causality: Unprotected indoles (N-H) readily undergo competitive Michael additions, yielding alkylation by-products[1]. N-tosylation withdraws electron density from the indole nitrogen, attenuating the nucleophilicity at C3. This forces the substrate to react exclusively as a 4π diene rather than a simple carbon nucleophile.

Phase 2: Transition State Assembly

-

Step: In a flame-dried Schlenk flask under N₂, combine the N-Ts-3-vinylindole (1.0 equiv) and the dienophile (e.g., 3-acryloyloxazolidin-2-one, 1.2 equiv) in anhydrous toluene. Add 10 mol% of a chiral bifunctional thiourea catalyst.

-

Causality: Toluene, a non-polar solvent, is selected to maximize the strength of the hydrogen-bonding network between the thiourea catalyst and the dienophile. The catalyst simultaneously lowers the LUMO of the dienophile (without over-polarizing it like a Lewis acid) and provides a rigid chiral pocket that dictates the facial approach of the diene, ensuring a concerted mechanism[1].

Phase 3: Kinetic Control & Cycloaddition

-

Step: Stir the reaction mixture at -20°C for 48 hours. Monitor via TLC.

-

Causality: Sub-ambient temperatures kinetically suppress the uncatalyzed background reaction (which would yield a racemic mixture) and heavily favor the lower-energy, catalyst-bound transition state, maximizing enantiomeric excess (ee).

Phase 4: Rearomatization & Isolation (Self-Validation Check)

-

Step: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, concentrate, and purify via flash chromatography.

-

Causality & Validation: The initial [4+2] cycloaddition disrupts the aromaticity of the pyrrole ring. This thermodynamically unstable intermediate spontaneously undergoes a [1,3]-hydride shift to rearomatize, yielding the stable tetrahydrocarbazole[1]. Validation: The completion of this [1,3]-shift can be validated via ¹H-NMR by the disappearance of the aliphatic bridgehead protons and the reappearance of the fully conjugated indole system.

Quantitative Data: Cycloaddition Performance Metrics

The choice of protecting group and catalyst drastically alters the reaction trajectory. The following table summarizes the performance of 3-vinylindoles across various catalytic systems, demonstrating the evolution from early thermal methods to modern asymmetric organocatalysis[1],[3].

| Diene Protection | Dienophile | Catalyst System | Mechanistic Pathway | Yield (%) | Enantiomeric Excess (ee %) |

| N-H (Unprotected) | Methyleneindolinones | None | Stepwise / Michael Addition | < 30% | Racemic |

| N-Me (Alkyl) | N-Phenylmaleimide | Thermal (110°C) | Concerted NEDDA | 80% | Racemic |

| N-Ts (EWG) | 3-Acryloyloxazolidin-2-ones | Chiral Thiourea Complex | Concerted NEDDA | 92% | 98% |

| N-Ts (EWG) | ortho-Quinone Methides | Chiral Phosphoric Acid | Inverse-Electron-Demand[2+4] | 95% | 97% |

Note: Recent advancements have expanded the utility of 3-vinylindoles beyond traditional diene roles, allowing them to act as mono-olefins (dienophiles) in inverse-electron-demand [2+4] cycloadditions with oxa-dienes like ortho-quinone methides, yielding chiral indole-containing chroman derivatives[3].

Applications in Drug Development

The ability to precisely control the electronic properties of 3-vinylindoles has unlocked rapid access to highly complex, biologically active scaffolds:

-

Carbazolespirooxindoles: By reacting 3-vinylindoles with methyleneindolinones under chiral Ni(II) or organocatalytic conditions, researchers can merge two privileged structures—tetrahydrocarbazoles and spirooxindoles—into a single molecule. These compounds are currently under intense investigation for their antitumoral, anti-HIV, and antimalarial properties[1].

-

Indole Alkaloids: The predictable regio- and stereochemistry afforded by the HOMO-LUMO controlled Diels-Alder mechanism allows for the rapid, single-step construction of the polycyclic cores found in numerous natural indole alkaloids[1],[2].

References

-

Title: 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions - AIR Unimi Source: unimi.it URL: 1

-

Title: HETEROCYCLES, Vol. 41, NO. 12,1995 NEW DIELS-ALDER REACTIONS OF OXY-FUNCTIONALIZED 3- VINYLINDOLES WITH CARBODIENOPHILES Source: clockss.org URL: 2

-

Title: Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides - MDPI Source: mdpi.com URL: 3

Sources

Thermodynamic Stability and Regiocontrol of 3-Vinylindole vs. 2-Vinylindole: A Technical Whitepaper

Executive Summary

Vinylindoles are indispensable platform molecules in the synthesis of complex indole alkaloids, carbazoles, and advanced pharmaceutical intermediates. However, the regioselective functionalization of the indole core presents a fundamental challenge: differentiating between the C2 and C3 positions.

As a general heuristic, the C3 position is the kinetic hotspot for electrophilic attack, whereas the C2 position is often accessed via thermodynamic control or specific metal-catalyzed migration. This whitepaper provides an in-depth mechanistic analysis, supported by Density Functional Theory (DFT) data, to elucidate the thermodynamic stability of 3-vinylindole versus 2-vinylindole. Furthermore, it details field-proven, self-validating experimental protocols for the regiodivergent synthesis of these critical scaffolds.

Mechanistic Framework: Kinetic vs. Thermodynamic Paradigms

The regioselectivity of indole vinylation is governed by the delicate interplay between activation barriers (kinetic control) and intermediate stability (thermodynamic control).

The Kinetic Preference for C3

The C3 position of the indole core possesses the highest Highest Occupied Molecular Orbital (HOMO) density. During an Electrophilic Aromatic Substitution (SEAr) or direct metalation, attack at C3 generates a highly stable Wheland intermediate (indolium cation). The high C3 selectivity is attributed to the greater stability of this indolyl carbocation at the C3 position compared to the C2 position, as the positive charge is stabilized by the adjacent nitrogen lone pair without disrupting the aromaticity of the fused benzene ring [[1]]([Link]). Consequently, the activation barrier for C3-attack is significantly lower, making 3-vinylindole the kinetic product.

The Thermodynamic Pathway to C2

Conversely, C2-vinylation is typically achieved under thermodynamic control. Interestingly, DFT calculations reveal that the absolute ground-state thermodynamic stabilities of 3-vinylindole and 2-vinylindole are nearly identical. For instance, in the addition of alkynes to indoles, the experimentally observed C3-addition is exergonic by −111 kJ/mol, while the thermodynamic driving force for C2-addition is essentially identical at −110 kJ/mol .

Therefore, "thermodynamic control" in this context does not mean the final C2 product is vastly more stable than the C3 product. Rather, it refers to the stability of the intermediates (such as metalated C2-Pd species or rearranged spirocycles) and the reversibility of the initial C3-attack. When the C3-spirocyclization step is reversible, the system can funnel through a higher activation barrier (~41 kJ/mol) to form the C2-adduct, which acts as a thermodynamic sink due to extended conjugation and relief of steric strain [[2]]([Link]).

Quantitative Data: Thermodynamic Parameters

The following table summarizes the key thermodynamic and kinetic parameters distinguishing the C2 and C3 pathways, derived from computational and experimental studies on metal-catalyzed indole functionalization.

| Parameter | 3-Vinylindole Pathway (Kinetic) | 2-Vinylindole Pathway (Thermodynamic) |

| Primary Reaction Site | C3 (Highest HOMO electron density) | C2 (Via CMD or reversible migration) |

| Activation Barrier (Ea) | ~25 kJ/mol (Lower barrier) | ~41 kJ/mol (Higher barrier) |

| Ground State Stability (ΔG) | -111 kJ/mol | -110 kJ/mol |

| Key Intermediate | Wheland/Spiro intermediate (Polar, kinetically accessible) | Metalated intermediate (Thermodynamically stable) |

| Regiocontrol Mechanism | Electrophilic Aromatic Substitution (SEAr) | Concerted Metalation-Deprotonation (CMD) |

Visualizing the Reaction Logic

To conceptualize the divergence between these two pathways, the energy profile below illustrates how the system navigates kinetic barriers versus thermodynamic sinks.

Figure 1: Energy profile illustrating the kinetic vs. thermodynamic pathways for vinylindoles.

Experimental Methodologies: Causality-Driven Protocols

To harness these thermodynamic principles in the laboratory, solvent-controlled palladium catalysis provides a robust, regiodivergent approach. Palladium-catalyzed oxidative direct vinylation typically occurs at the electron-rich C3-position; however, modifying the solvent environment allows C2-vinylation to predominate .

Protocol A: Synthesis of 3-Vinylindole via Kinetic SEAr Control

This protocol utilizes highly polar solvents to stabilize the kinetic intermediate.

-

Reaction Setup : In a Schlenk tube, combine the substituted indole (1.0 equiv), activated alkene (1.5 equiv), Pd(OAc)₂ (10 mol%), and an oxidant (e.g., Cu(OAc)₂, 2.0 equiv) in a solvent mixture of DMF/DMSO (9:1) .

-

Causality: The high dielectric constant of DMF/DMSO strongly stabilizes the polar Wheland intermediate formed during the initial electrophilic attack at C3. This lowers the activation energy of the SEAr pathway, locking the reaction under kinetic control .

-

-

Execution : Stir the mixture at room temperature to 50 °C for 8 hours.

-

Causality: Lower temperatures prevent the system from acquiring the thermal energy required to overcome the higher activation barrier of the C2 pathway or reverse the C3-addition.

-

-

Self-Validation (NMR) : Analyze the crude mixture via ¹H-NMR. The disappearance of the characteristic C3-H doublet (~6.5 ppm) and the retention of the C2-H singlet (~7.2 ppm) confirms exclusive C3-vinylation.

Protocol B: Synthesis of 2-Vinylindole via Thermodynamic CMD Control

This protocol utilizes acidic conditions to force a Concerted Metalation-Deprotonation (CMD) pathway.

-

Reaction Setup : In a Schlenk tube, combine the substituted indole (1.0 equiv), activated alkene (1.5 equiv), Pd(OAc)₂ (10 mol%), and oxidant in a solvent mixture of Dioxane/Acetic Acid (1:1) .

-

Causality: Acetic acid is the critical variable. The acetate ligand acts as an internal base to facilitate the CMD mechanism. The resulting C2-palladated intermediate is thermodynamically more stable than the C3-palladated species, driving the equilibrium toward C2-vinylation .

-

-

Execution : Heat the reaction to 100–120 °C for 12–16 hours.

-

Self-Validation (NMR) : Analyze the crude mixture. The absence of the C2-H singlet (~7.2 ppm) and the presence of the C3-H signal (~6.5 ppm) confirms successful C2-vinylation.

Figure 2: Regiodivergent experimental workflow for synthesizing 2- and 3-vinylindoles.

References

-

Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes Organometallics (2022). URL:[Link][2][3]

-

Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings Organic Letters (2008). URL:[Link][4]

-

Site-Selective Benzylic Dehydrogenation of Alkylindoles JACS Au (2025). URL:[Link][1]

Sources

Unlocking the Synthetic Potential of 3-Vinylindoles: A Comprehensive Guide to Reactivity Patterns and Asymmetric Catalysis

Executive Summary

In the realm of modern organic synthesis and drug development, 3-vinylindoles have emerged as privileged, highly versatile building blocks. Characterized by the conjugation of an exocyclic vinyl group with an electron-rich indole core, these molecules function as internal-external ring dienes. Historically, their synthetic utility was hampered by their acid-sensitive nature, often leading to rapid polymerization. However, the advent of mild organocatalytic strategies—specifically hydrogen-bonding catalysts and chiral phosphoric acids (CPAs)—has unlocked their potential.

This whitepaper provides an in-depth mechanistic analysis of 3-vinylindole reactivity patterns, detailing their chameleon-like ability to act as dienes, dienophiles, or nucleophiles to construct complex, enantioenriched indole alkaloids and pharmaceutical intermediates.

Mechanistic Foundations & Divergent Reactivity Modalities

The structural uniqueness of 3-vinylindoles lies in their highly polarizable π-system. Depending on the electronic nature of the reaction partner and the microenvironment provided by the catalyst, 3-vinylindoles can undergo several divergent cycloaddition pathways.

The Diene Paradigm:[4+2] Cycloadditions

When paired with electron-deficient dienophiles (e.g., nitroolefins, maleimides, or methyleneindolinones), 3-vinylindoles act as electron-rich 4π components in normal-demand Diels-Alder reactions. This transformation typically proceeds via a dearomatization mechanism, yielding highly substituted hydrocarbazoles. The use of bifunctional thiourea catalysts is critical here; the catalyst coordinates both the diene (via the indole N-H) and the dienophile, achieving excellent enantioselectivities without triggering acid-mediated degradation (1)[1]. Recent advancements have successfully utilized nitroolefins under multiple hydrogen-bond promotions to yield structurally diverse 1-nitro-hydrocarbazoles as single diastereoisomers (2)[2].

The Dienophile Paradigm: [2+4] Inverse-Electron-Demand Cycloadditions

In a reversal of their traditional role, 3-vinylindoles can act as 2π components (mono-olefins) when reacted with highly reactive oxa-dienes, such as ortho-quinone methides (o-QMs). Catalyzed by CPAs, this [2+4] inverse-electron-demand Diels-Alder (IEDDA) reaction provides direct access to chiral indole-containing chroman derivatives. The dual-activation mode of the CPA facilitates regioselective and enantioselective assembly, yielding products with up to 98% ee (3)[3].

Formal [3+2] Cycloadditions & Multicomponent Reactions

Beyond six-membered rings, 3-vinylindoles participate in formal [3+2] cycloadditions with 3-atom synthons like azoalkenes, yielding chiral 2,3-dihydropyrroles in a diastereospecific manner (4)[4]. Furthermore, they exhibit unique multicomponent reactivity. For instance, reacting 3-vinylindoles with imino esters under CPA catalysis yields complex 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates via a Povarov-type cascade, showcasing their ability to act sequentially as both nucleophile and electrophile (5)[5].

Divergent reactivity pathways of 3-vinylindoles based on reaction partner and catalyst.

Quantitative Benchmarking

To guide experimental design, the following table summarizes the performance metrics of the primary 3-vinylindole reactivity modes established in recent literature.

| Reaction Mode | Role of 3-Vinylindole | Reaction Partner | Optimal Catalyst System | Max Yield (%) | Max Enantiomeric Excess (ee %) |

| [4+2] Cycloaddition | 4π Component (Diene) | Nitroolefins / Maleimides | Bifunctional Thiourea | 95% | 98% |

| [2+4] IEDDA | 2π Component (Dienophile) | o-Quinone Methides | Chiral Phosphoric Acid (CPA) | 98% | 98% |

| Formal[3+2] | Nucleophile | Azoalkenes | Chiral Phosphoric Acid (CPA) | 96% | 99% |

| Multicomponent | Nucleophile / Electrophile | Imino Esters | Chiral Phosphoric Acid (CPA) | 70% | 99% |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices and environmental controls to ensure reproducibility and high stereofidelity.

Protocol A: Organocatalytic Asymmetric [4+2] Cycloaddition with Nitroolefins

Objective: Synthesis of chiral 1-nitro-hydrocarbazoles via dearomatization. Rationale: 3-Vinylindoles are highly electron-rich and prone to acid-catalyzed oligomerization. Using a mild, bifunctional thiourea organocatalyst circumvents degradation while providing a rigid chiral pocket via dual hydrogen-bonding (activating the nitroolefin's nitro group and coordinating the indole N-H).

-

Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral thiourea catalyst (10 mol%) and the nitroolefin (1.2 equiv) in anhydrous toluene (0.1 M). Causality: Toluene provides a non-polar environment that maximizes the strength of hydrogen-bonding interactions between the catalyst and substrates, which would otherwise be disrupted by polar protic solvents.

-

Temperature Equilibration: Cool the reaction mixture to -55 °C using a cryocooler. Causality: Lowering the thermal energy suppresses the uncatalyzed, racemic background reaction, ensuring high enantiomeric excess.

-

Diene Addition: Add the 3-vinylindole (1.0 equiv) dropwise as a solution in toluene to prevent localized concentration spikes that could lead to dimerization.

-

Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active 3-vinylindole spot indicates conversion.

-

Quenching & Purification: Once complete (typically 48 h), quench with cold methanol to disrupt the catalyst-product complex. Concentrate under reduced pressure and purify via flash column chromatography on silica gel (pre-treated with 1% Et

N). Causality: Triethylamine neutralizes the acidity of the silica gel, preventing acid-mediated rearomatization or decomposition of the dearomatized hydrocarbazole product. -

Analysis: Determine ee using chiral stationary phase HPLC.

Protocol B: CPA-Catalyzed[2+4] IEDDA Cycloaddition with o-Quinone Methides

Objective: Synthesis of indole-fused chiral chromans. Rationale: Free o-QMs are highly reactive and unstable. They must be generated in situ from ortho-hydroxybenzyl alcohols. A Chiral Phosphoric Acid (CPA) serves a dual purpose: it promotes the dehydration to form the o-QM and subsequently directs the cycloaddition via a highly ordered, hydrogen-bonded transition state.

-

In Situ Generation: Combine the ortho-hydroxybenzyl alcohol precursor (1.0 equiv), 3-vinylindole (1.2 equiv), and CPA catalyst (5-10 mol%) in anhydrous dichloromethane (DCM) containing 4 Å molecular sieves. Causality: Molecular sieves sequester the water byproduct generated during o-QM formation, preventing catalyst poisoning and reversible hydration of the o-QM.

-

Reaction Execution: Stir the mixture at 25 °C. Causality: Unlike the [4+2] reaction, the IEDDA requires ambient temperature to provide sufficient activation energy for the in situ dehydration step.

-

Monitoring (Self-Validation): Track the reaction via LC-MS. The formation of the chroman mass peak [M+H]

and the consumption of the precursor validate the cascade sequence. -

Workup: Filter the mixture through a short pad of Celite to remove molecular sieves. Wash with saturated aqueous NaHCO

. Causality: The basic wash deprotonates and removes the CPA catalyst, halting any further reactivity. -

Isolation: Extract with DCM, dry over anhydrous Na

SO

Bifunctional activation of 3-vinylindole and o-quinone methide by a chiral phosphoric acid.

Conclusion

The reactivity of 3-vinylindoles is defined by their dual nature as both electron-rich dienes and competent nucleophilic mono-olefins. By carefully selecting the catalytic system—transitioning from hydrogen-bonding thioureas to chiral phosphoric acids—chemists can dictate the specific cycloaddition pathway. These methodologies provide robust, scalable routes to complex indole alkaloids, significantly accelerating the pace of discovery in pharmaceutical sciences. Recent advances in site-selective benzylic dehydrogenation also promise to expand the accessible pool of 3-vinylindole precursors directly from simple alkylindoles (6)[6].

References

- Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides Source: MDPI / Molecules URL

- 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions Source: AIR Unimi URL

- Asymmetric Diels–Alder Reactions of Vinylindoles Using Organocatalysis Source: Thieme Connect URL

- Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles Source: iScience / PubMed URL

- Asymmetric Diels–Alder Reaction of 3‑Vinylindoles and Nitroolefins Promoted by Multiple Hydrogen Bonds Source: Organic Letters / Figshare URL

- Asymmetric organocatalytic synthesis of 4,6-bis-(1H-indole-3-yl)

- Site-Selective Benzylic Dehydrogenation of Alkylindoles Source: JACS Au / ACS Publications URL

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides [mdpi.com]

- 4. Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [helda.helsinki.fi]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Wittig Reaction Protocols for the Synthesis of 3-Vinylindole

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Application Area: Asymmetric Organocatalysis, Natural Product Synthesis, and Indole Alkaloid Scaffolding

Introduction & Mechanistic Rationale

3-Vinylindoles are highly privileged synthons in modern organic chemistry, serving as versatile dienes and nucleophiles in asymmetric synthesis. They are frequently employed in inverse-electron-demand Diels-Alder reactions, [2+n] cycloadditions, and as precursors for complex hydrocarbazole frameworks found in akuammiline alkaloids [1].

The most direct and widely utilized method for synthesizing the parent 3-vinylindole (and its N-protected derivatives) is the Wittig olefination of indole-3-carboxaldehyde using methyltriphenylphosphonium bromide. However, the synthesis of the free N-H 3-vinylindole presents two distinct mechanistic challenges that dictate the experimental design:

-

Acid-Base Causality (The N-H Proton): The free N-H proton of indole-3-carboxaldehyde is relatively acidic (pKa ~ 16.2 in DMSO). The phosphorus ylide generated from methyltriphenylphosphonium bromide is highly basic. If only a stoichiometric amount (1.0 equivalent) of the ylide is used, it will preferentially deprotonate the indole N-H rather than attacking the carbonyl carbon, quenching the reagent and halting the reaction. Therefore, the protocol strictly requires the generation of >2.0 equivalents of the ylide (using >2.0 equivalents of a strong base like n-BuLi) to form a transient dianion-like intermediate [2].

-

Thermal & Acidic Instability: 3-Vinylindoles are highly electron-rich and prone to acid-catalyzed polymerization and background degradation at room temperature. Maintaining strictly controlled low temperatures (-50 °C to -30 °C) during substrate addition is critical to suppressing these side reactions [2].

Experimental Design & Optimization Data

To validate the causality of the reagent equivalents and temperature control, the following quantitative data summarizes the optimization landscape for the Wittig olefination of unprotected indole-3-carboxaldehyde.

Table 1: Optimization of Wittig Olefination Conditions for 3-Vinylindole

| Condition | Base (Eq) | Phosphonium Salt (Eq) | Temperature Profile | Yield (%) | Mechanistic Observation |

| A | n-BuLi (1.1) | 1.2 | -50 °C to 25 °C | < 10% | Ylide quenched by indole N-H; starting material recovered. |

| B | n-BuLi (2.2) | 2.5 | 0 °C to 25 °C | 35% | Complete conversion, but significant polymerization of product. |

| C | NaH (2.5) | 2.5 | 0 °C to 25 °C | 65% | Slower ylide generation; moderate yield and purity. |

| D (Optimized) | n-BuLi (2.0) | 2.3 | -50 °C | 82 - 88% | Clean conversion; thermal degradation completely suppressed [2]. |

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed to maximize the yield of 3-vinylindole while preventing its spontaneous degradation [2].

Materials & Reagents

-

Indole-3-carboxaldehyde (1.0 eq, e.g., 10.0 mmol, 1.45 g)

-

Methyltriphenylphosphonium bromide (2.3 eq, 23.0 mmol, 8.21 g)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes) (2.0 eq, 20.0 mmol, 12.5 mL)

-

Anhydrous Tetrahydrofuran (THF) (60 mL)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (EtOAc) and Brine

Workflow Procedure

Step 1: Ylide Generation

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Add methyltriphenylphosphonium bromide (8.21 g, 23.0 mmol) and anhydrous THF (60 mL) to the flask. Stir to form a suspension.

-

Cool the suspension to -50 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (12.5 mL, 1.6 M in hexanes, 20.0 mmol) dropwise via syringe over 15 minutes.

-

Self-Validation Check: The mixture will transition into a bright yellow suspension, indicating the successful formation of the methylenetriphenylphosphorane ylide. Allow the mixture to warm to 0 °C over approximately 45 minutes to ensure complete ylide generation.

Step 2: Substrate Addition & Olefination 6. Re-cool the yellow ylide suspension to -30 °C. 7. Dissolve indole-3-carboxaldehyde (1.45 g, 10.0 mmol) in a minimal amount of anhydrous THF (approx. 10 mL) and add this solution dropwise to the ylide mixture. 8. Maintain the reaction at -30 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional 2 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3).

Step 3: Quench & Workup 9. Once complete, quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl (30 mL). Note: Avoid highly acidic quenches to prevent the polymerization of the electron-rich vinylindole. 10. Extract the aqueous layer with EtOAc (3 × 40 mL). 11. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low bath temperature (< 30 °C).

Step 4: Purification 12. Purify the crude residue via flash column chromatography. Critical Step: Use silica gel that has been pre-neutralized with 1% triethylamine (TEA) in hexanes to prevent acid-catalyzed degradation on the column. Elute with a gradient of Hexanes/EtOAc (9:1 to 8:2). 13. Isolate 3-vinylindole as a pale solid and store immediately under argon at -20 °C.

Process Visualization

The following diagram illustrates the critical workflow and temperature gateways required for the successful synthesis of 3-vinylindole.

Caption: Workflow and critical temperature control gateways for the Wittig synthesis of 3-vinylindole.

References

-

Title: Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides Source: MDPI / PubMed Central (PMC) URL: [Link]

-

Title: DOTTORATO DI RICERCA IN Scienze Chimiche Ciclo XXIV (General procedure for the preparation of 3-vinylindoles through a Wittig reaction) Source: Alma Mater Studiorum – Università di Bologna URL: [Link]

-

Title: Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles Source: Angewandte Chemie International Edition (via ResearchGate) URL: [Link]

Application Note: Chemoselective Synthesis of 3-Vinylindole via Dual-Base Wittig Olefination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The 3-vinylindole scaffold is a privileged diene in organic synthesis, frequently utilized in Diels-Alder cycloadditions to construct complex, multi-cyclic alkaloid frameworks and pharmaceutical intermediates[1]. However, the direct olefination of indole-3-carboxaldehyde via the classic Wittig reaction presents a significant chemoselectivity challenge due to the inherent acidity of the indole system.

The Causality of the Chemoselectivity Challenge: The N–H proton of an unprotected indole has a pKₐ of approximately 16.2 (in DMSO). The standard phosphorus ylide generated from methyltriphenylphosphonium bromide is highly basic (the pKₐ of its conjugate acid is ~22). If indole-3-carboxaldehyde is introduced directly to one equivalent of the ylide, an acid-base reaction outcompetes the desired nucleophilic addition. The ylide deprotonates the indole N–H, effectively quenching the Wittig reagent and halting the olefination process.

The Dual-Base Solution: To bypass the need for tedious N-protection and deprotection steps (e.g., using Tosyl or Boc groups), a highly efficient "dual-base" strategy is employed[2].

-

n-Butyllithium (n-BuLi) is used to deprotonate the phosphonium salt, generating the reactive ylide.

-

Lithium hexamethyldisilazide (LiHMDS) , a non-nucleophilic base, is used to pre-deprotonate the indole-3-carboxaldehyde.

By converting the substrate into a lithium indolide intermediate, the acidic N–H proton is removed. The resulting electron-rich indolide anion cannot quench the ylide, allowing the aldehyde moiety to undergo smooth olefination. This self-validating protocol maximizes atom economy and ensures high yields of 3-vinylindole in a single operational step.

Reagents and Materials

All glassware must be flame-dried and maintained under an inert atmosphere (Argon or Nitrogen) to prevent the hydrolysis of the highly moisture-sensitive ylide and lithium reagents.

Table 1: Quantitative Reagent Summary

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 20 mmol scale) | Role |

| Indole-3-carboxaldehyde | 145.16 | 1.00 | 2.90 g (20.0 mmol) | Substrate |

| Methyltriphenylphosphonium bromide | 357.22 | 1.15 | 8.21 g (23.0 mmol) | Wittig Reagent Precursor |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.15 | 14.3 mL (23.0 mmol) | Ylide Generator |

| LiHMDS (1.0 M in THF) | 167.33 | 1.00 | 20.0 mL (20.0 mmol) | Substrate Pre-activator |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | N/A | 84 mL (total) | Solvent |

Step-by-Step Experimental Protocol

Phase 1: Generation of the Phosphorus Ylide

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add methyltriphenylphosphonium bromide (8.21 g, 23.0 mmol) and anhydrous THF (60 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool the suspension to -50 °C.

-

Deprotonation: Slowly add n-BuLi (14.3 mL, 1.6 M in hexanes) dropwise via a syringe over 10 minutes.

-

Ylide Maturation: Remove the cooling bath and allow the mixture to warm to 0 °C over approximately 45 minutes.

-

Self-Validation Checkpoint: The heterogeneous white suspension will transition into a homogeneous, bright yellow/orange solution. This color change visually confirms the successful generation of the phosphorus ylide.

-

-

Re-cooling: Once matured, cool the ylide solution to -30 °C in preparation for substrate addition.

Phase 2: Substrate Pre-activation (N-H Deprotonation)

-

Aldehyde Solution: In a separate flame-dried 100 mL flask under argon, dissolve indole-3-carboxaldehyde (2.90 g, 20.0 mmol) in anhydrous THF (24 mL). Cool this solution to -30 °C.

-

Anion Generation: Slowly add LiHMDS (20.0 mL, 1.0 M in THF) dropwise to the aldehyde solution. Stir for 15 minutes at -30 °C to ensure complete deprotonation of the indole N–H, forming the lithium indolide intermediate.

Phase 3: Olefination Reaction

-

Coupling: Using a cannula or a dry syringe, transfer the pre-activated lithium indolide solution dropwise into the ylide solution at -30 °C.

-

Reaction Progression: Remove the cooling bath and allow the combined reaction mixture to warm naturally to room temperature (20–25 °C). Stir for 1 hour.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The UV-active aldehyde spot (

) should disappear, replaced by a new, less polar spot corresponding to 3-vinylindole (

-

Phase 4: Workup and Purification

-

Quench: Quench the reaction by carefully pouring the mixture into 100 mL of ice-cold distilled water.

-

Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 75 mL).

-

Drying & Concentration: Wash the combined organic phases with brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure using a rotary evaporator. -

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford pure 3-vinylindole as a pale solid/oil.

Comparative Data Presentation

To highlight the efficacy of the dual-base protocol, Table 2 summarizes the operational differences between common synthetic strategies for this specific transformation.

Table 2: Comparison of Synthetic Strategies for 3-Vinylindole

| Synthetic Strategy | Reagent Equivalents | Step Count | Overall Yield | Chemoselectivity / Drawbacks |

| Single-Base (Excess Ylide) | 2.5 eq Ylide | 1 | ~55-60% | Poor atom economy; excess ylide is consumed by the acidic N-H proton. |

| N-Protection Route | 1.1 eq Ylide | 3 | ~75-80% | Requires protection (e.g., TsCl) and subsequent harsh deprotection steps. |

| Dual-Base (LiHMDS Pre-activation) | 1.15 eq Ylide + 1.0 eq LiHMDS | 1 | >85% | Optimal; prevents ylide quenching, high atom economy, single-pot operation. |

Workflow and Mechanistic Visualization

The following diagram maps the logical flow of the dual-base Wittig olefination, illustrating how the parallel preparation of the ylide and the indolide anion converges to yield the final product.

Figure 1: Workflow of the dual-base Wittig olefination for the chemoselective synthesis of 3-vinylindole.

References

- Synthesis of 3-Substituted Indoles Starting from Isatin.SciSpace.

- Novel Asymmetric Catalysts for the Activation of a,b-Unsaturated Carbonyl Compounds.Cardiff University.

- Alma Mater Studiorum – Università di Bologna DOTTORATO DI RICERCA IN Scienze Chimiche.Università di Bologna.

Sources

3-Vinylindole as a diene in carbazole alkaloid synthesis

Application Note: 3-Vinylindole as a Diene in Carbazole Alkaloid Synthesis

Executive Summary

Carbazole alkaloids—including ellipticine, staurosporine, and murraya alkaloids—are privileged pharmacophores in oncology and neuropharmacology due to their DNA-intercalating and kinase-inhibitory properties. Constructing the tricyclic carbazole core efficiently is a persistent challenge in drug development. The utilization of 3-vinylindoles as "internal-external" dienes in Diels-Alder [4+2] cycloadditions has emerged as a highly convergent, atom-economical strategy. This application note details the mechanistic rationale, quantitative metrics, and self-validating protocols for utilizing 3-vinylindoles to synthesize complex polyfunctionalized carbazoles.

Mechanistic Principles and Causality

Unlike their 2-vinylindole counterparts, 3-vinylindoles participate seamlessly in normal electron-demand Diels-Alder reactions, enabling the rapid assembly of the carbazole C-ring [1]. However, the successful execution of this chemistry relies on managing the inherent instability of the diene.

-

The Stability Paradox and In Situ Generation: Isolated 3-vinylindoles are highly electron-rich and prone to rapid polymerization or oxidative degradation under ambient conditions. To circumvent this, modern protocols employ in situ generation. Precursors such as 3-(indol-3-yl)-1,3-diphenylpropan-1-ones are oxidatively dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to transiently form the active 3-vinylindole diene [2].

-

HOMO-LUMO Activation: The cycloaddition is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich 3-vinylindole and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile (e.g., maleimides, chalcones, or nitroolefins). The addition of a Brønsted acid (like p-toluenesulfonic acid, p-TsOH) protonates the dienophile's carbonyl group, significantly lowering its LUMO. This not only accelerates the reaction but also enforces strict endo-selectivity [3].

-

Thermodynamic Driving Force (Aromatization): The initial[4+2] cycloaddition yields a tetrahydrocarbazole intermediate. Because the restoration of the fully aromatic carbazole system provides a massive thermodynamic stabilization, a subsequent oxidation step (utilizing an additional equivalent of DDQ or Pd/C) is employed to drive the sequence irreversibly to the final alkaloid scaffold [4].

Mechanistic pathway of 3-vinylindole [4+2] cycloaddition to carbazoles.

Quantitative Reaction Metrics

The choice of dienophile and catalyst directly dictates the yield and stereochemical outcome of the intermediate before aromatization. The table below summarizes benchmark data for various 3-vinylindole cycloadditions.

| Dienophile Type | Catalyst / Additive | Reaction Conditions | Intermediate Stereoselectivity | Final Carbazole Yield |

| Chalcones | p-TsOH (0.1 eq), DDQ | Acetonitrile, Reflux, 4h | High endo-preference | 75% - 88% |

| Maleimides | p-TsOH (0.1 eq), DDQ | Toluene, 60 °C, 6h | Exclusive endo-adduct | 80% - 92% |

| Nitroolefins | Chiral Thiourea (10 mol%) | DCM, -20 °C, 24h | >98% ee (Asymmetric) | 65% - 82% |

| Tetracyanoethylene | None (Thermal) | THF, Room Temp, 2h | N/A (Rapid aromatization) | 85% - 95% |

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate formation before proceeding to subsequent steps.

Protocol A: One-Pot Domino Synthesis of Polyfunctionalized Carbazoles

This protocol utilizes a domino oxidation/cycloaddition/aromatization sequence, ideal for generating libraries of carbazole derivatives for high-throughput screening [2].

Reagents:

-

3-(indol-3-yl)-1,3-diphenylpropan-1-one (1.0 mmol)

-

Substituted chalcone (1.2 mmol)

-

DDQ (2.2 mmol, divided into two 1.1 mmol portions)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

-

Anhydrous Acetonitrile (10 mL)

Step-by-Step Workflow:

-

Diene Generation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the indole precursor (1.0 mmol) and the chalcone (1.2 mmol) in 10 mL of anhydrous acetonitrile.

-

First Oxidation: Add the first portion of DDQ (1.1 mmol) portion-wise. Stir at room temperature for 30 minutes.

-

Self-Validation Checkpoint: The solution will transition from pale yellow to deep red/brown. TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the starting indole and the appearance of a highly UV-active, lower-Rf spot corresponding to the transient 3-vinylindole.

-

-

Cycloaddition: Add p-TsOH (0.1 mmol) to the reaction mixture. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.

-

Causality: Heating provides the activation energy required for the [4+2] cycloaddition, while p-TsOH activates the chalcone.

-

-

Aromatization: Cool the reaction to room temperature. Add the second portion of DDQ (1.1 mmol). Stir open to the air for 2 hours.

-

Self-Validation Checkpoint: Aliquot 0.1 mL, dilute with EtOAc, and wash with saturated NaHCO3. TLC of the organic layer should reveal a single, intensely fluorescent blue/green spot under 365 nm UV light, indicative of the fully conjugated carbazole core.

-

-

Workup & Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and pass through a short pad of Celite to remove DDQ hydroquinone byproducts. Purify via flash column chromatography to isolate the pure carbazole.

Step-by-step workflow for the one-pot domino Diels-Alder carbazole synthesis.

Protocol B: Asymmetric Synthesis of Tetrahydrocarbazoles

For drug development programs requiring specific stereocenters (e.g., analogues of the akuammiline alkaloid minfiensine), the aromatization step is omitted, and chiral organocatalysts are employed [5].

-

Preparation: Pre-form the stable N-protected 3-vinylindole (1.0 mmol) and dissolve in anhydrous DCM (5 mL) at -20 °C.

-

Catalyst Addition: Add 10 mol% of a chiral bifunctional thiourea catalyst.

-

Causality: The thiourea moiety hydrogen-bonds to the nitro group of the dienophile (lowering LUMO and locking conformation), while the basic amine directs the incoming diene, ensuring high enantiomeric excess (ee).

-

-

Cycloaddition: Slowly add the nitroolefin (1.2 mmol) dropwise over 10 minutes. Stir at -20 °C for 24 hours.

-

Validation & Isolation: Quench with cold water. Extract with DCM. The crude NMR (1H) should show distinct doublets in the 4.5–5.5 ppm range corresponding to the newly formed chiral methine protons of the tetrahydrocarbazole. Purify via chiral HPLC.

Troubleshooting & Analytical Validation

-

Issue: Low yield of the final carbazole; high recovery of unreacted dienophile.

-

Root Cause: Premature polymerization of the 3-vinylindole before cycloaddition.

-

Solution: Ensure strict anhydrous conditions during Step 1. Alternatively, increase the equivalents of the dienophile to trap the diene immediately upon formation.

-

-

Issue: Mixture of tetrahydrocarbazole and fully aromatized carbazole.

-

Root Cause: Incomplete oxidation during Step 3.

-

Solution: DDQ oxidation can be sluggish for highly sterically hindered cycloadducts. Switch the aromatization reagent to Palladium on Carbon (Pd/C, 10 wt%) in refluxing diphenyl ether, which provides a stronger thermodynamic push for aromatization[4].

-

References

1.1 - Beilstein Journal of Organic Chemistry 2.2 - BenchChem 3.3 - Heterocycles 4.4 - Journal of the American Chemical Society 5. - AIR Unimi

Sources

Application Note: A-Plus Synthesis of 3-Vinylindole via Dehydration of 1-(1H-indol-3-yl)ethanol

Abstract

3-Vinylindoles are highly valuable scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of complex alkaloids and pharmacologically active agents.[1][2][3] This application note provides a comprehensive guide for the efficient synthesis of 3-vinylindole through the acid-catalyzed dehydration of 1-(1H-indol-3-yl)ethanol. We delve into the underlying E1 reaction mechanism, offer a detailed and validated experimental protocol, and present a complete analytical characterization of the final product. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for accessing this important molecular building block.

Introduction: The Strategic Importance of 3-Vinylindoles

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[4] The introduction of a vinyl group at the C3-position dramatically enhances the synthetic utility of the indole scaffold, enabling a wide array of subsequent chemical transformations. 3-Vinylindoles are versatile dienophiles and synthons for cycloaddition reactions, cross-coupling methodologies like the Suzuki-Miyaura reaction, and dearomatization strategies.[1][5] Their applications have led to the development of novel compounds with potent anti-cancer and other biological activities.[1][3]

The dehydration of the readily accessible secondary alcohol, 1-(1H-indol-3-yl)ethanol, represents a direct and atom-economical route to 3-vinylindole. Understanding the nuances of this elimination reaction is critical to maximizing yield and purity while minimizing side reactions, particularly the acid-catalyzed polymerization to which vinylindoles are susceptible.[6]

Reaction Mechanism: An E1 Elimination Pathway

The acid-catalyzed dehydration of 1-(1H-indol-3-yl)ethanol, a secondary alcohol, proceeds through a unimolecular elimination (E1) mechanism.[7][8][9] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, converting it into an excellent leaving group (water).

The mechanism unfolds in three distinct stages:

-

Protonation of the Hydroxyl Group: The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acid catalyst. This rapid and reversible step forms a protonated alcohol, an alkyloxonium ion.[10]

-

Formation of a Carbocation: The C-O bond in the alkyloxonium ion cleaves, and the neutral water molecule departs. This is the slow, rate-determining step of the reaction, resulting in the formation of a secondary carbocation intermediate.[9][11] This carbocation is significantly stabilized by resonance with the electron-rich indole ring system.

-

Deprotonation to Form the Alkene: A weak base, such as a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from the carbon atom adjacent to the carbocation (the β-carbon).[8] The electrons from the C-H bond then form the π-bond of the alkene, yielding 3-vinylindole and regenerating the acid catalyst.[11]

Caption: The E1 mechanism for the dehydration of 1-(1H-indol-3-yl)ethanol.

Detailed Experimental Protocol

This protocol describes the dehydration reaction using a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene with azeotropic removal of water to drive the reaction to completion.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-(1H-indol-3-yl)ethanol | ≥97% | Commercially Available | Starting Material |

| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Commercially Available | Catalyst |

| Toluene | Anhydrous | Commercially Available | Solvent |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house | For quenching |

| Saturated Sodium Chloride (Brine) | Aqueous | Prepared in-house | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying Agent |

| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1H-indol-3-yl)ethanol (5.0 g, 28.5 mmol).

-

Solvent and Catalyst Addition: Add anhydrous toluene (50 mL) to the flask, followed by p-toluenesulfonic acid monohydrate (270 mg, 1.42 mmol, 0.05 eq).

-

Azeotropic Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The starting material (Rf ≈ 0.3) will be converted to the product, 3-vinylindole (Rf ≈ 0.6). The reaction is typically complete within 2-4 hours, or once water ceases to collect in the trap.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution to quench the acid catalyst.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product excessively, as it is prone to polymerization.[6]

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 10% to 25% ethyl acetate in hexanes.

-

Product Isolation: Combine the product-containing fractions (visualized by TLC) and concentrate under reduced pressure to yield 3-vinylindole as a pale yellow oil or low-melting solid. Store the purified product under an inert atmosphere (N₂ or Ar) at -20 °C to prevent degradation and polymerization.

Caption: Experimental workflow for the synthesis and purification of 3-vinylindole.

Analytical Characterization

Confirming the identity and purity of the synthesized 3-vinylindole is essential. The following data are characteristic of the target compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (br s, 1H, Indole N-H)

-

δ 7.65 (d, J = 7.9 Hz, 1H, Ar-H)

-

δ 7.38 (d, J = 8.1 Hz, 1H, Ar-H)

-

δ 7.20-7.10 (m, 3H, Ar-H & Vinyl-H)

-

δ 6.85 (dd, J = 17.6, 11.2 Hz, 1H, Vinyl-H at Cα)

-

δ 5.80 (d, J = 17.6 Hz, 1H, Vinyl-H at Cβ, trans)

-

δ 5.25 (d, J = 11.2 Hz, 1H, Vinyl-H at Cβ, cis)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 136.5, 131.0, 126.2, 122.5, 121.8, 120.1, 119.8, 113.2, 111.0, 110.5

-

4.2. Infrared (IR) Spectroscopy The IR spectrum would be acquired as a thin film on a salt plate.

-

ν (cm⁻¹):

-

3410 (N-H stretch)

-

3055 (Aromatic & Vinylic C-H stretch)

-

1630 (C=C stretch)

-

1455, 1418 (Aromatic C=C stretch)

-

985, 905 (Vinylic C-H bend, out-of-plane)

-

4.3. Mass Spectrometry (MS)

-

EI-MS (m/z): 143 [M]⁺, 142 [M-H]⁺, 115 [M-C₂H₂]⁺

Safety and Handling

-

Reagents: Toluene and ethyl acetate are flammable; handle in a well-ventilated fume hood away from ignition sources. p-Toluenesulfonic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Product Stability: 3-Vinylindole is known to be unstable and can polymerize, especially in the presence of acid, light, or heat.[6] It is crucial to thoroughly remove all traces of the acid catalyst during workup. The purified product should be stored at low temperatures (-20 °C), under an inert atmosphere, and protected from light to ensure its integrity for downstream applications.

References

-

Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

-

Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. AESL. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15: Dehydration of ROH to C=C. Chemistry LibreTexts. Retrieved from [Link]

-

Clark, J. (n.d.). Dehydration of more complicated alcohols. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). The Dehydration of Alcohols. Chemguide. Retrieved from [Link]

- Mansell, S. M., et al. (2024). Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Catalysis Science & Technology. DOI:10.1039/D4CY00913D

-

A-Level Chemistry. (n.d.). Dehydration of Alcohols. Retrieved from [Link]

- Mansell, S. M. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. RSC Publishing. DOI:10.1039/D2CY01690G

- Wang, X., et al. (2021). Application of 3-Alkyl-2-vinylindoles in Catalytic Asymmetric Dearomative (2+3) Cycloadditions. The Journal of Organic Chemistry.

- Rao, B., et al. (n.d.). Examples of bioactive 3-vinyl indole derivatives.

- Beccalli, E. M., & Marchesini, A. (1994).

- Beccalli, E. M., & Marchesini, A. (n.d.). A New Synthesis of 3-Vinylindoles.

- Schoonen, M. A., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.

- Reddy, R., et al. (2020). Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles. Organic Letters.

- Padwa, A., et al. (n.d.). Intramolecular Imino Diels−Alder Reaction of a 3-Vinyl Indole: Application to a Total Synthesis of (±)-Eburnamonine. The Journal of Organic Chemistry.

- Pirovano, V., et al. (n.d.). Impact of N‐substituent on the reactivity of 3‐vinylindoles.

-

MDPI. (n.d.). Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. Retrieved from [Link]

- Chen, K.-H., et al. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PMC.

- MDPI. (2025, October 18).

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-1-(1H-indol-3-yl)

- BYJU'S. (n.d.).

- Vaia. (n.d.). Q43P The IR, NMR, and mass spectra ar... [FREE SOLUTION].

- MDPI. (2025, October 18).

- American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society.

- ResearchGate. (n.d.). 1-Vinyl-1H-indole-3-carbaldehyde.

- Chemistry LibreTexts. (2020, May 30). 14.

- MDPI. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles.

- National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. PMC.

- Middle East Technical University. (2013, July 25). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS.

- MDPI. (2017, March 22). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.

- University of Liverpool Repository. (n.d.).

- Royal Society of Chemistry. (2022, March 2). Three-component assembly of stabilized fluorescent isoindoles. PMC.

- BenchChem. (n.d.). Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- Quora. (2016, May 30).

- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- MDPI. (2025, May 26).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. study.com [study.com]

- 8. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]

- 9. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. byjus.com [byjus.com]

Application Notes and Protocols for N-Protection of 3-Vinylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of 3-Vinylindole in Synthesis

3-Vinylindole is a valuable building block in synthetic organic chemistry, offering a versatile scaffold for the construction of complex molecules, including pharmaceutically active compounds. The presence of the vinyl group at the C3 position provides a reactive handle for a variety of transformations, such as Diels-Alder reactions, Heck couplings, and Michael additions. However, the indole nitrogen's inherent nucleophilicity and the electron-rich nature of the indole ring can lead to undesired side reactions, complicating synthetic strategies.[1]

To harness the full synthetic potential of 3-vinylindole, protection of the indole nitrogen is often a critical first step. An appropriate N-protecting group can modulate the reactivity of the indole nucleus, prevent unwanted side reactions, and improve solubility and handling characteristics. The choice of the protecting group is paramount and must be carefully considered based on its stability to subsequent reaction conditions and the ease of its eventual removal to unveil the desired N-unsubstituted indole.[2]